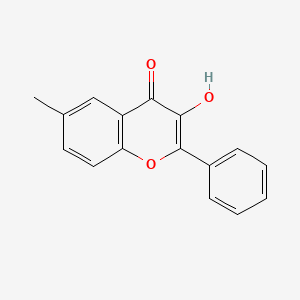

6-Methylflavonol

Description

Structure

3D Structure

Properties

CAS No. |

6971-18-2 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

3-hydroxy-6-methyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H12O3/c1-10-7-8-13-12(9-10)14(17)15(18)16(19-13)11-5-3-2-4-6-11/h2-9,18H,1H3 |

InChI Key |

KLGALCMPMFKGDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for 6 Methylflavonol

Chemical Synthesis Approaches to 6-Methylflavonol

The backbone of this compound synthesis lies in established chemical reactions that have been refined over decades for the construction of the flavone (B191248) nucleus.

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of flavones and chromones. wikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. wikipedia.org This intermediate then undergoes acid-catalyzed cyclization to yield the final flavone structure.

The general mechanism proceeds as follows:

A base abstracts a proton from the α-carbon of the acetophenone, forming an enolate.

The enolate then performs an intramolecular attack on the ester carbonyl group.

This is followed by an acyl transfer, leading to the formation of a 1,3-diketone intermediate after acidic workup. organic-chemistry.org

Subsequent acid-catalyzed cyclodehydration of the diketone yields the flavonol.

This method is highly valued for its ability to regioselectively construct the 1,3-dicarbonyl unit necessary for forming the pyrone ring of the flavonoid. alfa-chemistry.com For the synthesis of this compound, the starting material would be a suitably substituted 2-acetoxy-5-methylacetophenone. The Baker-Venkataraman rearrangement has been specifically cited as the method used to obtain 6-methylflavone, a direct precursor to this compound. researchgate.net

| Reaction | Description | Key Intermediates |

| Baker-Venkataraman Rearrangement | A base-catalyzed intramolecular acyl migration to form 1,3-diketones from o-acyloxyaryl ketones. alfa-chemistry.com | Enolate, Cyclic alkoxide, 1,3-diketone |

| Allan-Robinson Reaction | Involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride to form flavones or isoflavones. | - |

| Kostanecki-Robinson Reaction | A method to obtain chromones and flavones by reacting o-hydroxyaryl ketones with aliphatic acid anhydrides and their salts. nih.gov | - |

While established methods are reliable, research continues to explore novel strategies for the synthesis of flavonoids and their analogs to improve efficiency and introduce diverse functionalities. These strategies often focus on developing more concise routes and employing modern catalytic systems. escholarship.org For instance, copper-mediated amination of bromoflavonoids has been used to create novel aminoflavonoids. researchgate.net Another approach involves the reduction of nitroflavone derivatives, which can be prepared using modified Baker-Venkataraman methods, to produce aminoflavones. mdpi.com Such strategies could be adapted for the preparation of this compound analogs bearing amino groups or other functionalities, expanding the chemical space for biological evaluation.

Biotechnological Production and Biotransformation of this compound and its Analogs

Biotechnological methods offer a green and highly specific alternative to chemical synthesis for producing and derivatizing flavonoids. These techniques leverage the metabolic machinery of microorganisms and enzymes to perform complex chemical transformations.

Entomopathogenic fungi, such as Isaria fumosorosea, have demonstrated a remarkable ability to glycosylate flavonoids. plos.org Glycosylation, the attachment of a sugar moiety, is a key modification that can improve the solubility and stability of flavonoids. ijper.org

In a notable study, the biotransformation of 6-methylflavone using the fungus Isaria fumosorosea KCH J2 yielded two new glycosylated products. plos.org This transformation is particularly significant because it demonstrates the ability of the microorganism to first hydroxylate the flavonoid ring and then attach a sugar unit, even when the initial substrate lacks a free hydroxyl group. plos.orgmdpi.com

The products obtained were:

6-methylflavone 8-O-β-D-(4”-O-methyl)-glucopyranoside

6-methylflavone 4'-O-β-D-(4”-O-methyl)-glucopyranoside

This specific strain proved to be an effective biocatalyst for the glycosylation of flavonoid compounds. plos.org The fungus is capable of introducing a 4-O-methylglucopyranose unit onto the flavonoid scaffold. mdpi.commdpi.com

| Substrate | Microorganism | Biotransformation Products | Yield |

| 6-methylflavone | Isaria fumosorosea KCH J2 | 6-methylflavone 8-O-β-D-(4”-O-methyl)-glucopyranoside | Not Specified |

| 6-methylflavone | Isaria fumosorosea KCH J2 | 6-methylflavone 4'-O-β-D-(4”-O-methyl)-glucopyranoside | Not Specified |

| 6-methoxyflavone | Isaria fumosorosea KCH J2 | 6-methoxyflavone 3′-O-β-d-(4″-O-methyl)-glucopyranoside | 2.6% |

| 6-methoxyflavone | Isaria fumosorosea KCH J2 | 6-methoxyflavone 4′-O-β-d-(4″-O-methyl)-glucopyranoside | 7.8% |

| 6-methoxyflavone | Isaria fumosorosea KCH J2 | 3′-hydroxy-6-methoxyflavone 4′-O-β-d-(4″-O-methyl)-glucopyranoside | 7.9% |

Isolated enzymes offer a high degree of control and specificity for modifying flavonoid structures. Enzymes such as laccases and peroxidases are used to catalyze the polymerization of flavonoids, creating oligomeric structures with altered properties. mdpi.comnih.gov For example, horseradish peroxidase (HRP) and laccase have been successfully used to polymerize naringenin, resulting in poly(naringenin) with enhanced thermal stability and modified antioxidant activity. mdpi.comresearchgate.net These enzymatic reactions could potentially be applied to this compound to generate novel polymeric derivatives. The modification of flavonoids through enzymatic processes can lead to derivatives with improved biological activities. nih.gov

A significant limitation of many flavonoids is their poor bioavailability, which stems from low water solubility and extensive metabolism in the gut and liver. researchgate.netnih.gov Biotransformation provides effective strategies to overcome these limitations.

Glycosylation: The addition of sugar moieties to flavonoid aglycones is a primary method to enhance their solubility and stability. ijper.org This modification can lead to higher plasma levels and longer residence times in the body. Microbial biotransformation is a key technique for achieving targeted glycosylation. ijper.org

Methylation: O-methylation of the hydroxyl groups on the flavonoid structure is another powerful strategy. Methylation can significantly increase the metabolic stability of flavonoids by protecting the hydroxyl groups from conjugation reactions like glucuronidation and sulfation, which are primary pathways for their rapid elimination. nih.gov This enhanced stability, combined with improved membrane transport, leads to greater oral bioavailability. researchgate.netacs.org Studies have shown that methylated flavonoids exhibit substantially better intestinal absorption compared to their unmethylated parent compounds. nih.gov

X-ray Crystallography

While a crystal structure for this compound itself is not available in the searched literature, the crystal structure of the closely related compound, 6-methylflavone, has been determined. nih.gov This provides a valuable reference for the expected bond parameters and planarity of the chromone ring system in this compound. The study of 6-methylflavone revealed that the phenyl and quinone rings are effectively planar. nih.gov

Molecular Mechanisms of Action of 6 Methylflavonol and Its Research Analogs

Neuropharmacological Modulations

The neuropharmacological activity of 6-methylflavonol and its related flavonoid analogs is primarily characterized by their interaction with the central nervous system, particularly through the modulation of inhibitory neurotransmission. This modulation is largely achieved via interactions with the γ-aminobutyric acid type A (GABAA) receptor, a key player in mediating inhibitory signals in the brain. scispace.comnih.gov Flavonoids represent a diverse group of naturally occurring and synthetic compounds that have garnered significant interest for their potential to modulate GABAA receptor function, thereby influencing neuronal excitability and producing effects such as anxiolysis and sedation. nih.govresearchgate.net

The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian brain, and the GABAA receptor is a ligand-gated ion channel that is a primary target for many clinically important drugs, including benzodiazepines and barbiturates. nih.govyoutube.com These drugs act as positive allosteric modulators, enhancing the effect of GABA and leading to an increase in chloride ion influx, which hyperpolarizes the neuron and reduces its excitability. scispace.com Flavonoids, including this compound and its analogs, have been shown to interact with GABAA receptors, often producing similar modulatory effects. mdpi.com

Research has demonstrated that this compound and its analogs can act as positive allosteric modulators of GABAA receptors. nih.gov For instance, the analog 2′-methoxy-6-methylflavone (2′MeO6MF) potentiates GABA-induced currents at several recombinant GABAA receptor subtypes, including α1β1–3γ2L and α2β1γ2L, expressed in Xenopus oocytes. nih.gov This potentiation enhances the inhibitory effect of GABA. Interestingly, at α2β2/3γ2L receptors, 2′MeO6MF acts as a direct activator, opening the chloride channel even in the absence of GABA. nih.gov This direct activation is blocked by GABAA receptor antagonists like bicuculline and gabazine but not by the benzodiazepine (B76468) site antagonist flumazenil, suggesting a novel binding site or mechanism of action. nih.govtandfonline.com

Furthermore, some flavonoids have been found to modulate extrasynaptic δ-containing GABAA receptors, which are responsible for tonic inhibition. nih.govnih.gov The flavonoid 2′MeO6MF has been shown to increase tonic inhibitory currents in neurons, an effect that is mediated by δ-containing GABAA receptors. nih.govnih.govresearchgate.net This modulation of tonic inhibition may contribute to the neuroprotective effects observed with some flavonoids. nih.govnih.gov

The modulation of GABAA receptors by these compounds is complex and can be biphasic, involving both high-affinity and low-affinity binding sites. scispace.comnih.gov The low-affinity potentiation is often observed at receptor combinations lacking a γ subunit, such as α1β2, and is insensitive to flumazenil. nih.gov

| Compound | Receptor Subtype | Effect | Reference |

|---|---|---|---|

| 2′-methoxy-6-methylflavone (2′MeO6MF) | α1β1–3γ2L, α2β1γ2L | Positive Allosteric Modulation | nih.gov |

| α2β2/3γ2L | Direct Activation | nih.gov | |

| δ-containing | Increases Tonic Inhibition | nih.govnih.gov | |

| 6-Methylflavanone | α2β2γ2L | More Efficacious Positive Modulator than at α1β2γ2L | nih.gov |

A significant aspect of the neuropharmacological profile of this compound and its analogs is their subunit selectivity in interacting with GABAA receptors. nih.govnih.gov Different combinations of α, β, and γ or δ subunits give rise to a variety of GABAA receptor subtypes with distinct pharmacological properties and physiological roles. nih.gov For example, α1-containing receptors are primarily associated with sedation, while α2- and α3-containing receptors are linked to anxiolysis. nih.gov

The synthetic analog 6-methylflavanone has demonstrated a preference for α2-containing GABAA receptors over α1-containing subtypes in terms of efficacy as a positive allosteric modulator. nih.govtandfonline.com Specifically, it was found to be a more effective positive modulator at α2β2γ2L receptors compared to α1β2γ2L and α1β2 receptors. nih.gov This selectivity is noteworthy as it suggests the potential for developing anxiolytic agents with reduced sedative side effects. nih.gov

Another analog, 2′-methoxy-6-methylflavone (2′MeO6MF), also exhibits a complex pattern of subunit selectivity. It positively modulates all α1-containing GABAA receptor subtypes and the α2β1γ2L subtype. nih.gov However, it directly activates α2β2/3γ2L receptors. nih.gov Further investigation has indicated that 2'MeO6MF displays a preference for β2/3- over β1-containing receptors. researchgate.net This unique profile of activating and modulating specific receptor subtypes highlights the nuanced interactions between flavonoids and the GABAA receptor complex. nih.govresearchgate.net

Flavonoids can interact with the GABAA receptor complex at multiple sites. scispace.comnih.gov While some flavonoids bind to the classical benzodiazepine binding site located at the interface of the α and γ subunits, many, including this compound and its analogs, exert their effects through flumazenil-insensitive sites. nih.govnih.gov The positive modulation of GABA responses by 6-methylflavanone at α1β2γ2L and α2β2γ2L GABAA receptors is not blocked by flumazenil, indicating an action independent of the high-affinity benzodiazepine site. nih.gov

The direct activation of α2β2/3γ2L receptors by 2′MeO6MF is also insensitive to flumazenil, further supporting the existence of a novel binding site for these flavonoids. nih.govtandfonline.com Mutational studies have pointed to the importance of specific amino acid residues in the β subunit for the action of certain flavonoids. For instance, a residue at position 265 in the β1/2 subunit has been identified as a key determinant of whether 2′MeO6MF acts as a direct activator or a positive modulator. nih.gov This suggests that the binding site for these flavonoids may be located at or near the transmembrane domains of the receptor. nih.gov

The existence of multiple binding sites for flavonoids on the GABAA receptor complex, distinct from the benzodiazepine site, opens up possibilities for developing novel therapeutic agents with more selective pharmacological profiles. nih.gov

While the primary neuropharmacological target of this compound and its analogs appears to be the GABAA receptor, some flavonoids have also been shown to interact with other neuroreceptor systems.

Certain flavonoids isolated from natural sources have demonstrated an affinity for the benzodiazepine binding site on the GABAA receptor. nih.gov For example, 5-hydroxy-7-methoxy-6-methylflavone, a compound found in Leptospermum scoparium, interacts specifically with the benzodiazepine binding site. nih.gov This interaction is characteristic of classical benzodiazepines and suggests that some flavonoids can act as ligands for this site, potentially exerting anxiolytic and sedative effects through this mechanism. nih.gov Oroxylin A (5,7-dihydroxy-6-methoxyflavone) also inhibits [3H]flunitrazepam binding, indicating it interacts with the benzodiazepine site, although it acts as an antagonist. nih.gov

| Compound | Interaction | Reference |

|---|---|---|

| 5-hydroxy-7-methoxy-6-methylflavone | Specific interaction with the benzodiazepine binding site | nih.gov |

| Oroxylin A (5,7-dihydroxy-6-methoxyflavone) | Inhibits [3H]flunitrazepam binding (antagonist) | nih.gov |

Other Neuroreceptor Interactions

Adenosine, Delta-Opioid, Nicotinic, Estrogen, and Testosterone Receptor Interactions

The interaction of this compound with a range of cellular receptors is a key area of research to understand its pharmacological potential. While direct studies on this compound for all the listed receptors are not extensively available, research on closely related flavones and other flavonoids provides significant insights into its likely molecular interactions.

Adenosine Receptor Interactions: Flavone (B191248) derivatives have been identified as antagonists of adenosine receptors. nih.gov The considerable affinity of flavones for these receptors may account for some of their observed biological effects. nih.gov Through chemical optimization, a synthetic derivative, 3,6-dichloro-2′-(isopropyloxy)-4′-methylflavone, has been developed and shown to be a potent and highly selective antagonist for the human A3 adenosine receptor subtype. nih.govnih.gov This suggests that the flavone scaffold, of which this compound is a member, is a viable candidate for adenosine receptor modulation.

Delta-Opioid Receptor Interactions: Research has indicated that certain flavonoids can act as ligands for opioid receptors. For instance, amentoflavone, a biflavonoid, has been shown to compete for binding to delta-opioid receptors and exhibit antagonist activity at kappa-opioid receptors. nih.govresearchgate.net This suggests that the flavonoid core structure is capable of interacting with opioid receptors, although the specific binding characteristics of this compound to the delta-opioid receptor remain to be elucidated.

Nicotinic Receptor Interactions: Flavonoids have been shown to act as positive allosteric modulators of α7 nicotinic acetylcholine receptors. brookes.ac.uknih.gov Compounds like genistein and quercetin have been demonstrated to increase the maximal currents elicited by acetylcholine, suggesting they enhance receptor function without directly activating it. brookes.ac.uk This allosteric modulation may contribute to the neuroprotective effects observed with some flavonoids. brookes.ac.uk

Estrogen Receptor Interactions: The structural similarity of flavonoids to estradiol has led to investigations of their interactions with estrogen receptors (ERs). A systematic screening of various flavones has demonstrated their potential to act as either agonists or antagonists of ER-mediated transcription. nih.gov Notably, a novel synthesized flavone, 3-fluoro, 6,4′-dihydroxyflavone, displayed superior potency for activating estrogen receptor-dependent transcription, highlighting that modifications to the flavone backbone, including at the 6-position, can significantly influence ER activity. nih.gov

Testosterone Receptor Interactions: The interaction of flavonoids with the androgen receptor (AR) has also been explored. An in vitro reporter gene assay revealed that certain flavones can exhibit antagonistic activity against the androgen receptor. drugbank.com For example, 5-hydroxyflavone was identified as a potent AR antagonist. drugbank.com This indicates that the flavone structure is a scaffold that can be tailored to modulate androgen receptor signaling.

Cellular and Molecular Pathway Regulation

This compound and its analogs are implicated in the regulation of crucial cellular and molecular pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Mechanisms (e.g., modulation of NFkB activity, cytokine production in macrophage models)

Research has demonstrated the anti-inflammatory potential of methyl derivatives of flavone, including 6-methylflavone. In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 246.7 murine macrophage cells, 6-methylflavone was shown to influence the production of pro-inflammatory cytokines. Specifically, it exhibited a significant inhibitory effect on the production of Interleukin-12p70 (IL-12p70).

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α. By inhibiting NF-κB activation, flavonoids can effectively downregulate the inflammatory cascade.

Table 1: Effect of 6-Methylflavone on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | Effect of 6-Methylflavone (20 µM) |

| IL-12p70 | Significant inhibitory effect |

Data based on studies of methyl derivatives of flavone.

Antioxidant Mechanisms (e.g., reactive oxygen species scavenging, enzyme activity augmentation, metal ion chelation)

Flavonoids are well-recognized for their antioxidant properties, which are attributed to their chemical structure. 6-Methylflavone is also reported to possess antioxidant activity. chemimpex.com The antioxidant mechanisms of flavonoids are multifaceted and include:

Reactive Oxygen Species (ROS) Scavenging: Flavonoids can directly neutralize harmful free radicals and other reactive oxygen species. This is a canonical mechanism of their antioxidant action. scielo.br The ability to scavenge ROS is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. bohrium.comresearchgate.net

Enzyme Activity Augmentation: Some flavonoids can enhance the activity of endogenous antioxidant enzymes, further bolstering the cell's defense against oxidative stress.

Metal Ion Chelation: Flavonoids can chelate transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), which are involved in the generation of ROS through Fenton-like reactions. rsc.orgnih.govnih.govscispace.comnih.govkne-publishing.com By binding to these metal ions, flavonoids prevent them from participating in reactions that produce damaging free radicals. The ability of flavonoids to chelate iron is a significant aspect of their antioxidant and health-promoting effects. nih.gov The 3-hydroxy-4-keto group and the 5,6,7-trihydroxyl group in flavonols and flavones, respectively, are considered efficient copper chelation sites. rsc.orgscispace.com

Molecular Interactions within Biological Systems

The biological activity of this compound is also dependent on its interactions with cellular structures and macromolecules.

Interactions with Model Membranes and Lipid Bilayers

The interaction of flavonoids with cell membranes is a crucial first step for their biological activity. Studies on derivatives of 6-methylflavanone, a structurally related compound, provide insights into how the methyl group at the 6-position influences membrane interactions. The presence of the methyl group at the C-6 position increases the hydrophobicity of the molecule, which can enhance its affinity for and ability to bind to the lipid membrane.

Research on O-methylglucoside derivatives of 6-methylflavanone has shown that these compounds can be incorporated into the hydrophilic region of the membrane. bohrium.com They have been observed to increase the packing order in the hydrophilic part of the membrane while increasing fluidity in the hydrophobic region. bohrium.com This suggests that the 6-methyl group contributes to a stronger interaction with the lipid bilayer. bohrium.com The interaction of flavonoids with model membranes, such as those made of dipalmitoylphosphatidylcholine (DPPC) and dimyristoylphosphatidylcholine (DMPC), is a common method to study these effects. researchgate.netnih.govmdpi.commdpi.comresearchgate.net

Protein Binding Dynamics (e.g., transferrin, bovine serum albumin)

The transport and bioavailability of flavonoids in the bloodstream are significantly influenced by their binding to plasma proteins like transferrin and serum albumin.

Transferrin: Studies on O-methylglucoside derivatives of 6-methylflavanone have demonstrated their ability to form complexes with transferrin. This interaction is relevant as transferrin receptors are often overexpressed on the surface of cancer cells, suggesting a potential for targeted delivery of flavonoid-based compounds.

Bovine Serum Albumin (BSA): Flavonoids generally exhibit moderate affinity for serum albumins, with binding constants typically in the range of 1-15 x 10⁴ M⁻¹. nih.gov Research has indicated that the methylation of hydroxyl groups in flavonoids can enhance their binding affinity for BSA by a factor of 1 to 794 times. nih.govscielo.br This increased affinity is attributed to the enhanced hydrophobicity conferred by the methyl group, which facilitates interaction with the hydrophobic binding pockets of albumin. nih.gov Therefore, it is highly probable that this compound exhibits a strong binding affinity to bovine serum albumin.

Table 2: General Binding Affinities of Flavonoid Classes to Serum Albumin

| Flavonoid Class | Relative Binding Affinity |

| Flavones and Flavonols | High |

| Glycosylated Flavonoids | Lower |

| Sulfated Flavonoids | Lower |

Data based on general findings for the flavonoid class. nih.gov

Computational and Theoretical Studies on 6 Methylflavonol and Flavonoids

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, charge distribution, and inherent reactivity of molecules like flavonoids. These methods, primarily based on Density Functional Theory (DFT), provide a theoretical framework to predict and interpret experimental observations.

Electronic Structure, Charge Distribution, and Reactivity Analysis (e.g., QTAIM, NBO)

Studies utilizing methods such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are crucial for dissecting the electronic landscape of flavonoids researchgate.netresearchgate.netresearchgate.net. NBO analysis helps in understanding the interactions between filled and vacant orbitals, providing insights into bonding, charge delocalization, and hyperconjugation within the molecule researchgate.netresearchgate.net. QTAIM, on the other hand, characterizes the topology of the electron density, allowing for the identification of bond critical points and the analysis of atomic charges and molecular properties chemrxiv.org.

Mulliken atomic charges and Molecular Electrostatic Potential (MEP) surfaces are frequently calculated to map the electron density distribution, highlighting regions of positive and negative charge that dictate molecular interactions and reactivity researchgate.netmdpi.com. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their corresponding gap, are key descriptors of a molecule's electronic structure and chemical reactivity researchgate.netmdpi.com. A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater tendency for electron transfer researchgate.netmdpi.com. For instance, studies on various flavonoids have examined these parameters to correlate electronic properties with their antioxidant and biological activities researchgate.netmdpi.com.

Table 1: Representative Electronic Structure Parameters for Flavonoids

| Parameter | Value (Representative Flavonoid) | Method/Level of Theory | Reference |

| HOMO-LUMO Gap (eV) | ~3.5 - 4.0 | DFT (e.g., B3LYP/6-31G) | researchgate.netmdpi.com |

| Mulliken Charge (O at C5-OH) | ~-0.60 to -0.70 | DFT (e.g., B3LYP/6-31G) | researchgate.netmdpi.com |

| MEP (Minima, e.g., carbonyl O) | ~-0.8 to -1.0 (e.g., kcal/mol) | DFT (e.g., B3LYP/6-31G**) | researchgate.net |

Note: Values are representative and can vary significantly based on the specific flavonoid structure and computational method used.

Conformational Analysis and Energy Minima Determination

Flavonoids, with their flexible ring systems and numerous rotatable bonds, can adopt various three-dimensional arrangements, or conformers. Computational methods, including DFT and molecular mechanics (MM) coupled with Monte Carlo (MC) searches, are employed to explore the potential energy surface (PES) and identify the most stable conformations researchgate.netnih.govacs.orgtaltech.eemdpi.comrsc.orgethz.ch.

These studies involve optimizing geometries to find local energy minima and then comparing their relative energies to determine the global minimum conformer taltech.eemdpi.com. Torsional scans around key bonds, such as the C2-C1' bond connecting the A and B rings, are performed to map energy profiles and understand the flexibility of the molecular structure researchgate.netnih.govacs.org. The presence of hydroxyl groups, particularly at the 3-position, can influence planarity and the preferred conformations, often due to the formation of intramolecular hydrogen bonds nih.gov. For example, studies on various flavonoid skeletons have identified multiple low-energy conformers, with relative stabilities dictated by steric and electronic factors acs.orgrsc.org.

Table 2: Representative Conformational Analysis Data for Flavonoids

| Compound Class | Key Dihedral Angle (τ) | Typical Energy Range (kcal/mol) | Dominant Conformer Type | Reference |

| Flavonol | C2-C1'-C6'-C5' | 0-3 | Planar/Near-planar | nih.govacs.org |

| Flavan | C2-C1'-C6'-C5' | 0-5 | Non-planar | acs.org |

Note: Values are illustrative. Specific dihedral angles and energy differences depend on the exact flavonoid structure and computational setup.

Intramolecular Hydrogen Bonding Characterization

Intramolecular hydrogen bonds (IHB) play a significant role in stabilizing flavonoid structures and influencing their properties. These bonds commonly form between hydroxyl groups and adjacent carbonyl oxygens, or between hydroxyl groups on different rings researchgate.netnih.govacs.orgnih.gov. Computational methods like NBO and AIM analysis are used to characterize these interactions by examining bond distances, angles, and electron density at the bond critical points researchgate.netnih.govsapub.org.

Table 3: Intramolecular Hydrogen Bonding in Flavonoids

| Hydrogen Bond Type (Donor-Acceptor) | Typical Distance (Å) | Influence on Conformation | Method Used | Reference |

| 3-OH ··· O4 (Carbonyl) | ~2.5 - 2.8 | Stabilizes near-planar | NBO, AIM | researchgate.netnih.gov |

| 5-OH ··· O4 (Carbonyl) | ~2.5 - 2.8 | Stabilizes near-planar | NBO, AIM | researchgate.netnih.gov |

Note: Distances are approximate and can vary based on the specific flavonoid structure and computational conditions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the insights gained from quantum chemical calculations by predicting how molecules interact with biological targets and by simulating their dynamic behavior over time.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a widely used computational method to predict the binding affinity and orientation of a ligand (e.g., a flavonoid) to a target biomolecule, typically a protein openaccessjournals.com. This process involves simulating the "docking" of the ligand into the receptor's binding site, often an active site or a pocket, to identify favorable binding poses openaccessjournals.com. Various software packages, such as AutoDock, Glide, and AutoDock Vina, are employed, utilizing scoring functions to estimate binding energies mdpi.comnih.govacs.orgnih.gov.

Flavonoids have been docked against a diverse range of targets, including enzymes like Monoamine Oxidase (MAO-A/B) mdpi.com, kinases like CDK8 nih.govacs.org, and receptors like the Estrogen Receptor (ERα) tandfonline.com and the SARS-CoV-2 Spike Protein researchsquare.comnih.gov. These studies aim to identify potential therapeutic agents by predicting strong binding interactions. Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces between the flavonoid and amino acid residues of the target protein mdpi.commdpi.comjppres.com. For example, O-methylated flavonoids have shown specific interactions with MAO enzymes, involving hydrogen bonds and π-π interactions with active site residues mdpi.com. Methylated flavonoids, such as 4′,7-dihydroxy-3′-methylflavone, have demonstrated strong binding affinities to targets like the 5-HT2A receptor researchgate.net.

Table 4: Representative Molecular Docking Scores for Flavonoids

| Flavonoid (Example) | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

| Ginkgetin (Flavonol) | PD-L1 | -46.73 | Hydrogen bonds, hydrophobic interactions | mdpi.com |

| ZINC000005854718 (Flavonoid) | CDK8 | -10.7 | Hydrogen bonds, hydrophobic interactions | nih.govacs.org |

| 4′,7-dihydroxy-3′-methylflavone | 5-HT2A Receptor | -9.1 | Hydrogen bonds, hydrophobic interactions | researchgate.net |

| (±)-Naringenin | NF-κB p50/p65 | -5.520 | Hydrogen bonds, hydrophobic interactions | jppres.com |

Note: Docking scores can vary significantly depending on the software, force field, and target protein preparation.

Molecular Dynamics Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations complement docking studies by providing a temporal perspective on molecular interactions. These simulations track the movement of atoms in a system (e.g., protein-ligand complex) over time, typically from nanoseconds to microseconds, allowing researchers to assess the stability of the complex and the dynamic nature of the interactions acs.orgtandfonline.comresearchsquare.comnih.govmdpi.comresearchgate.netresearchgate.netrsc.orgnih.gov.

Key metrics used in MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the deviation of the protein or ligand structure from its initial conformation over time, with lower RMSD values indicating greater stability acs.orgresearchsquare.comnih.govmdpi.comresearchgate.net. RMSF provides information about the flexibility of individual amino acid residues within the protein and their interaction patterns with the ligand mdpi.comresearchgate.net. MD simulations also allow for the detailed analysis of hydrogen bond stability and the identification of key residues involved in sustained interactions mdpi.comrsc.org.

Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed in conjunction with MD to calculate more accurate binding free energies (ΔGbind), providing a refined assessment of binding affinity compared to initial docking scores tandfonline.comnih.gov. These simulations help validate docking predictions and offer deeper insights into the dynamic mechanisms underlying flavonoid-target interactions, crucial for structure-based drug design acs.orgtandfonline.commdpi.comresearchgate.net.

Table 5: Representative Molecular Dynamics Simulation Metrics for Flavonoid-Protein Complexes

| Flavonoid (Example) | Target Protein | Simulation Length (ns) | Average RMSD (Å) | Key Findings | Reference |

| Ginkgetin | PD-L1 | 50 | < 2.0 | Stable complex, favorable RMSF, stable H-bonds | mdpi.com |

| 4′,7-dihydroxy-3′-methylflavone | 5-HT2A Receptor | 100 | ~1.5 | Good conformational stability, promising interactions, stable H-bonds | researchgate.net |

| Flavonoid (General) | ERα | 200 | Varies | Dynamic alterations, stabilized compact systems | tandfonline.com |

| Flavonoid (General) | CDK8 | 100 | < 3.0 | Good conformational stability at various temperatures | acs.org |

Note: RMSD values are context-dependent and represent typical findings from studies involving flavonoids.

Compound List:

6-Methylflavonol (Primary subject, though specific data is limited in provided sources)

Flavonoids (General class)

O-Methylated Flavonoids

Methylated Flavonoids

Flavones

Flavonols

Isorhamnetin

3-methoxy flavone (B191248) derivatives

4′,7-dihydroxy-3′-methylflavone

Ginkgetin

Diosmin

Formononetin

Idaein

Neohesperidin

(±)-Naringenin

(-)-8-prenylnaringenin

Glycitin

(+)-Catechin 7-O-beta-D-xyloside

Eriodictyol

Quercetin

Kaempferol

Apigenin

Me-apigenin

Luteolin

Myricetin

Hesperidin

Epigallocatechin 3-gallate (EGCG)

Quercetrin

Kaempferol 7-O-glucoside

Retusin

Cyanidin

Fisetin

Chrysin

Isoliquiritigenin

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activities. This approach allows researchers to predict the activity of new compounds based on their structural features, thereby streamlining the drug discovery and development process. For this compound and related flavonoids, QSAR has been applied to understand interactions with various biological targets.

Pharmacophore-Based Approaches

Pharmacophore modeling focuses on identifying the three-dimensional arrangement of essential chemical features (such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups) that are necessary for a molecule to elicit a specific biological activity. By mapping these features, researchers can understand the critical interactions between a ligand and its target receptor.

Studies involving this compound and its analogues have utilized pharmacophore modeling, particularly in the context of their interaction with GABAA receptors nih.govresearchgate.netresearchgate.netacs.orgbiorxiv.org. These investigations have aimed to elucidate how structural modifications, such as methylation at specific positions on the flavone ring, influence binding affinity and modulatory activity at these receptors nih.govresearchgate.netresearchgate.net. For instance, research has refined pharmacophore models for flavone derivatives binding to the benzodiazepine (B76468) site of the GABAA receptor, leading to the design of compounds with enhanced affinity researchgate.netacs.org. Furthermore, pharmacophore models have been employed as a basis for structural alignment in other QSAR studies, including those investigating enzyme interactions nih.govresearchgate.netmdpi.com. The identification of key structural features and their spatial arrangement provides valuable insights into the mechanism of action and aids in the rational design of new therapeutic agents.

Comparative Molecular Field Analysis (CoMFA) for Activity Prediction

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that correlates biological activity with steric and electrostatic fields generated around molecules mdpi.comijpsonline.com. By calculating these fields at grid points surrounding each molecule in a dataset, CoMFA can identify regions in space that are favorable or unfavorable for activity, thereby providing detailed insights into structure-activity relationships (SAR).

CoMFA has been applied to study the glucuronidation of flavonols, including 3-Hydroxy-6-methylflavone, by UDP-glucuronosyltransferase (UGT) 1A9 nih.govresearchgate.netmolaid.com. In these studies, 3-Hydroxy-6-methylflavone was part of a dataset of 30 flavonols used to build predictive CoMFA models for Vmax and intrinsic clearance (CLint) of glucuronidation. These models, developed using pharmacophore-based structural alignment, demonstrated good internal and external consistency, with statistically significant predictive abilities.

Table 1: CoMFA Model Statistics for UGT1A9-Mediated Glucuronidation of Flavonols (including 3-Hydroxy-6-methylflavone)

| Model Type | Cross-Validated r2 (q2) | Non-Cross-Validated r2 | Predicted r2 (rpred2) |

| CoMFA (Vmax) | 0.738 | 0.976 | 0.735 |

| CoMFA (CLint) | 0.561 | 0.938 | 0.630 |

Data derived from studies on 3-Hydroxy-6-methylflavone and related flavonols nih.govresearchgate.netmolaid.com.

These CoMFA models provide quantitative descriptors of steric and electrostatic properties that influence glucuronidation rates, enabling the design of flavonols with altered metabolic stability nih.govresearchgate.net.

In Silico Prediction of Biological Activities and Molecular Properties

Beyond QSAR, various in silico methods are employed to predict the physicochemical properties and potential biological activities of compounds like this compound. These predictions are vital for assessing a compound's suitability for further investigation and for understanding its potential interactions within biological systems.

Table 2: Predicted Molecular Properties of 5,7,4'-Trihydroxy-3-methoxy-6-methylflavone

| Property Name | Value | Unit |

| Molecular Formula | C17H14O6 | - |

| Total Atom Number | 37 | - |

| Heavy Atom Number | 23 | - |

| Aromatic Ring Count | 3 | - |

| Rotatable Bond Count | 2 | - |

| Alogp | 2.89 | - |

| TopoPSA | 100.13 | Ų |

| Fsp3 | 0.12 | - |

| Hydrogen Bond Acceptor Count | 6 | - |

| Hydrogen Bond Donor Count | 3 | - |

Data compiled from computational analysis naturalproducts.net. Alogp refers to the logarithm of the octanol-water partition coefficient, and TopoPSA refers to topological polar surface area.

These predicted molecular properties offer insights into the compound's lipophilicity, polarity, and potential for membrane permeability, which are critical factors for bioavailability and drug-likeness naturalproducts.netfrontiersin.orgnih.govarxiv.org. In silico studies have also explored the prediction of metabolic stability, such as liver microsomal stability, for methylated flavonoids using machine learning methods acs.org. Furthermore, the known modulatory effects of this compound on GABAA receptors, investigated through computational and electrophysiological studies, represent a significant prediction of its biological activity nih.govresearchgate.net. These computational predictions collectively contribute to a comprehensive understanding of this compound's potential pharmacological profile.

Compound List:

this compound

3-Hydroxy-6-methylflavone

5,7,4'-Trihydroxy-3-methoxy-6-methylflavone

2′-methoxy-6-methylflavone

3-hydroxy-2'-methoxy-6-methylflavone

5'-bromo-2'-hydroxy-6-methylflavone

2'-hydroxy-6-methylflavone

4'-Hydroxy-6-methylflavone

3′-hydroxy-6-methylflavone

Future Research Trajectories for 6 Methylflavonol

Rational Design and Synthesis of Advanced 6-Methylflavonol Analogs

The rational design and synthesis of novel analogs of this compound are pivotal for enhancing its therapeutic properties. This approach involves systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic profiles. The synthesis of partially methylated flavonoids, a class to which this compound belongs, is a growing area of interest due to the potential for increased bioavailability and novel biological activities. xiahepublishing.comnih.gov

Future synthetic strategies will likely focus on:

Structure-Activity Relationship (SAR) Studies: A thorough investigation of how different functional groups and their positions on the flavonol backbone influence biological activity is essential. For instance, studies on other flavonoids have shown that the position and number of hydroxyl and methoxy (B1213986) groups can significantly impact their anti-inflammatory and neuroprotective effects. nih.govmdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogs with improved characteristics.

Combinatorial Chemistry: Generating large libraries of this compound derivatives will enable high-throughput screening to identify compounds with superior therapeutic potential. chemfaces.com

The synthesis of these advanced analogs will likely draw from established methods for creating methylated flavonoids, which often involve multi-step reactions to achieve the desired substitution patterns. xiahepublishing.com

Elucidation of Undiscovered Molecular Targets and Pathways

A critical area of future research is the identification of novel molecular targets and signaling pathways modulated by this compound. While research on the closely related compound 6-methylflavone has indicated interactions with targets such as the GABA-A receptor, the full spectrum of this compound's interactions remains largely unknown. nih.gov

Future investigations should employ a variety of approaches to uncover these mechanisms:

Affinity Chromatography and Mass Spectrometry: These techniques can be used to isolate and identify proteins that directly bind to this compound.

Chemical Proteomics: This approach utilizes chemical probes based on the this compound structure to identify its protein targets in a cellular context.

Computational Target Prediction: In silico methods can predict potential protein targets based on the three-dimensional structure of this compound. nih.gov

By identifying these targets, researchers can gain a deeper understanding of the compound's mechanism of action and its potential applications in various diseases. For example, many flavonoids have been found to interact with key signaling proteins like kinases, which are often dysregulated in cancer. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, the integration of multiple "omics" datasets is essential. This systems biology approach can reveal complex interactions and network-level changes induced by the compound.

Future research should focus on integrating the following omics data:

Transcriptomics: Analyzing changes in gene expression in response to this compound treatment can identify regulated pathways. mdpi.comnih.gov

Proteomics: Studying alterations in protein expression and post-translational modifications can provide insights into the functional consequences of gene expression changes. nih.govmdpi.comspandidos-publications.comresearchgate.netnih.gov

Metabolomics: Profiling changes in small molecule metabolites can reveal the impact of this compound on cellular metabolism. researchgate.netnih.govfrontiersin.orgfrontiersin.orgmdpi.com

By combining these datasets, researchers can construct comprehensive models of how this compound affects cellular networks, leading to a more complete understanding of its biological functions and potential therapeutic uses. frontiersin.orgnih.govoup.com

Table 1: Overview of Multi-Omics Approaches for this compound Research

| Omics Type | Key Information Provided | Potential Application for this compound |

| Transcriptomics | Changes in gene expression | Identification of signaling pathways modulated by this compound. |

| Proteomics | Changes in protein expression and modifications | Discovery of direct and indirect protein targets. |

| Metabolomics | Changes in metabolite levels | Understanding the impact on cellular metabolism and bioenergetics. |

Development of High-Throughput Screening Assays for Flavonoid Modulators

High-throughput screening (HTS) is a powerful tool for discovering new bioactive compounds and for identifying modulators of specific biological pathways. selleckchem.commdpi.comnih.gov The development of robust and efficient HTS assays is crucial for exploring the therapeutic potential of this compound and its analogs.

Future efforts in this area should include:

Target-Based Screening: Designing assays that measure the direct interaction of compounds with a specific molecular target of this compound, once identified.

Cell-Based Phenotypic Screening: Developing assays that measure a specific cellular response, such as cell viability, apoptosis, or the activation of a signaling pathway. chemfaces.com

Reporter Gene Assays: Creating cell lines with reporter genes that are activated or inhibited by the pathway of interest, providing a measurable output for screening.

These HTS campaigns will enable the rapid screening of large compound libraries to identify novel and potent modulators related to the biological activities of this compound. selleckchem.com

Advanced Computational Methodologies for Flavonoid Lead Optimization

Computational methods play an increasingly important role in modern drug discovery, from initial hit identification to lead optimization. cellmolbiol.orgmdpi.commdpi.combiointerfaceresearch.comnih.gov Advanced in silico approaches will be instrumental in refining the structure of this compound to develop optimized drug candidates.

Key computational methodologies to be employed include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of this compound analogs based on their chemical structures. mdpi.comnoaa.govijprajournal.comnih.govdergipark.org.tr This allows for the prioritization of synthetic efforts towards the most promising compounds.

Molecular Docking: This technique can predict the binding mode and affinity of this compound derivatives to their molecular targets, providing insights for rational design. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a ligand and its target, helping to understand the stability of the complex and the key interactions involved. nih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable pharmacokinetic profiles. noaa.gov

By leveraging these computational tools, researchers can accelerate the drug discovery process and design this compound-based therapeutics with improved efficacy and safety profiles.

Q & A

Q. What are the optimal solvent systems for dissolving 6-Methylflavonol in experimental settings?

- Methodological Answer : Solubility testing in polar and non-polar solvents is critical. For in vitro studies, dimethyl sulfoxide (DMSO) is widely used due to its ability to dissolve this compound at concentrations up to 50 mg/mL (211.62 mM), as demonstrated in solubility assays. However, aqueous solutions (e.g., H₂O) are unsuitable due to insolubility (<0.1 mg/mL). For biological assays, dilute stock solutions in DMSO with cell culture media, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity .

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 50 | Preferred for in vitro studies |

| Ethanol | ~30 | Limited use due to volatility |

| H₂O | <0.1 | Insoluble; requires surfactants |

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound purity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 280–320 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, focusing on methyl group signals at δ ~2.5 ppm (¹H) and δ ~20–25 ppm (¹³C). Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight (MW: 254.24 g/mol). Always cross-validate with melting point analysis (reported range: 165–168°C) .

Q. How should researchers standardize bioactivity assays for this compound?

- Methodological Answer : Use cell lines with validated flavonol sensitivity (e.g., HepG2 for hepatoprotective studies or MCF-7 for anticancer assays). Pre-treat cells with this compound for 24–48 hours, maintaining consistent DMSO controls. Include positive controls (e.g., quercetin for antioxidant assays) and measure endpoints like IC₅₀ via MTT assays. Ensure triplicate replicates and statistical analysis (ANOVA with post-hoc tests) to account for variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant vs. pro-oxidant effects of this compound?

- Methodological Answer : Contradictions often arise from concentration-dependent effects and assay conditions. Design dose-response curves (e.g., 1–100 µM) in both cell-free (e.g., DPPH radical scavenging) and cellular systems (e.g., ROS detection via DCFH-DA). Control for pH, temperature, and transition metal ions (e.g., Fe²⁺), which influence redox behavior. Cross-reference with electron paramagnetic resonance (EPR) to confirm radical scavenging mechanisms .

Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in cancer models?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways. Use siRNA knockdown or CRISPR-Cas9 to validate candidate genes (e.g., NF-κB, PI3K/Akt). For in vivo models, employ xenografts in immunodeficient mice, administering this compound intraperitoneally (10–50 mg/kg/day). Monitor pharmacokinetics via plasma LC-MS to correlate bioavailability with efficacy .

Q. How can researchers address discrepancies in bioavailability data between in vitro and in vivo studies?

- Methodological Answer : Perform parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption. In vivo, use cannulated rodents for plasma pharmacokinetic profiling, comparing oral vs. intravenous administration. Analyze metabolites via UPLC-QTOF-MS to identify phase I/II modifications. Consider nanoformulations (e.g., liposomes) to enhance solubility and bioavailability .

Data Analysis and Reproducibility

Q. What statistical approaches mitigate variability in this compound dose-response studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values. Use coefficient of variation (CV) thresholds (<15% for technical replicates) to exclude outliers. For multi-experiment datasets, employ mixed-effects models to account for batch variability. Publicly share raw data and analysis scripts via repositories like Zenodo to enhance reproducibility .

Q. How should researchers validate interactions between this compound and cytochrome P450 enzymes?

- Methodological Answer : Conduct fluorescence-based inhibition assays using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6). Measure Ki values via Lineweaver-Burk plots and confirm with in silico docking (AutoDock Vina). Cross-validate with human liver microsome (HLM) assays and probe substrates (e.g., midazolam for CYP3A4). Report results with 95% confidence intervals to quantify uncertainty .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies involving this compound and animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Obtain institutional animal care committee approval (IACUC) and include protocol IDs in publications. Report sample size justifications (power analysis) and humane endpoints (e.g., tumor volume limits). Disclose conflicts of interest, particularly if using commercially synthesized compounds .

Q. How can researchers ensure compliance with journal-specific formatting for this compound studies?

- Methodological Answer :

Follow target journal guidelines (e.g., Medicinal Chemistry Research): - Abstract : Include 4–6 keywords (e.g., "flavonols," "structure-activity relationship").

- Methods : Detail synthesis steps, HPLC gradients, and statistical software (e.g., GraphPad Prism v9.0).

- Tables/Figures : Label with Arabic numerals, ensuring clarity at 300 dpi resolution.

- References : Cite primary literature (avoiding patents or non-peer-reviewed sources) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.